molecular formula C22H25N3O4S B2733941 N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899993-32-9

N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2733941
CAS No.: 899993-32-9
M. Wt: 427.52
InChI Key: RPFGXTAAWKNOET-UHFFFAOYSA-N
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Description

The compound N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide features a cyclopenta[d]pyrimidinone core substituted with a tetrahydrofuran (THF)-derived alkyl group at position 1 and a thioacetamide moiety at position 2. The acetamide group is further functionalized with a 4-acetylphenyl ring. The THF substituent distinguishes it from related compounds, possibly enhancing conformational flexibility and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14(26)15-7-9-16(10-8-15)23-20(27)13-30-21-18-5-2-6-19(18)25(22(28)24-21)12-17-4-3-11-29-17/h7-10,17H,2-6,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFGXTAAWKNOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antibacterial and anti-inflammatory properties, along with synthesis methods and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydrofuran moiety with a cyclopenta[d]pyrimidine core linked through a thioacetamide functional group. Its molecular formula is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S with a molecular weight of approximately 427.52 g/mol. The structural complexity suggests a potential for diverse biological activities.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial activity. Compounds with similar structures have been evaluated against various bacterial strains, showing promising results as potential antimicrobial agents. The mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Activity

Derivatives of pyrimidine have been noted for their anti-inflammatory properties. This compound is hypothesized to reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways. Research suggests that it could interact with receptors or enzymes that modulate inflammatory responses, warranting further investigation through in vitro and in vivo studies.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Tetrahydrofuran Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioacetamide Linkage : The incorporation of the thioacetamide group is crucial for the biological activity of the compound.
  • Final Coupling Reactions : These reactions yield the final product after purification steps.

The complexity of these synthetic routes requires careful control over reaction conditions to ensure high yield and purity.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-y)thio)acetamide can be compared with related compounds to elucidate its SAR:

Compound NameStructureUnique Features
ThienopyrimidinesVariesKnown for broad-spectrum antimicrobial activity
Pyrimidine DerivativesVariesExhibits anti-inflammatory properties
Tetrahydrofuran DerivativesVariesOften used as solvents; less biologically active

The unique combination of a tetrahydrofuran ring with a complex pyrimidine structure linked through a thioamide group may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent research has focused on the interactions of this compound with various biological targets:

  • Molecular Docking Studies : These studies suggest that N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-y)thio)acetamide may bind effectively to enzymes involved in inflammation and bacterial resistance mechanisms.
  • In Vitro Assays : Initial assays have shown that this compound can inhibit the growth of specific bacterial strains and reduce inflammation markers in cell cultures.
  • Comparative Studies : Compounds structurally similar to this one have been evaluated for their pharmacological profiles, revealing that modifications in functional groups can significantly alter biological activity.

Scientific Research Applications

Biological Activities

Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, suggesting that N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide could serve as a potential antimicrobial agent against pathogens like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. Derivatives of pyrimidine are known for their ability to reduce inflammation, indicating that this compound may contribute to alleviating inflammatory conditions .

Cytotoxicity Against Cancer Cells
In vitro studies suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells. This property makes it a candidate for further investigation in oncology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require careful control over reaction conditions to ensure yield and purity . The complexity of its synthesis opens avenues for creating derivatives with enhanced pharmacological properties.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
ThienopyrimidinesVariesKnown for broad-spectrum antimicrobial activity.
Pyrimidine DerivativesVariesExhibits anti-inflammatory properties; simpler structure.
Tetrahydrofuran DerivativesVariesOften used as solvents; less biologically active compared to this compound.

The uniqueness of N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-y)thio)acetamide lies in its combination of a tetrahydrofuran ring with a complex pyrimidine structure linked through a thioamide group. This structural complexity may enhance its biological activity compared to simpler analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in:

  • Aryl/heteroaryl substituents on the acetamide nitrogen.
  • Heterocyclic core modifications (e.g., pyrimidinone vs. thienopyrimidine).
  • Alkyl/ether side chains on the central scaffold.

The table below summarizes critical data for comparable compounds:

Compound Name Substituents on Acetamide Heterocycle Core Yield (%) Melting Point (°C) Key Features Reference
Target Compound 4-Acetylphenyl Cyclopenta[d]pyrimidinone - - THF-derived alkyl group; potential enhanced solubility and metabolic stability -
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl Pyridinyl 85 - High yield; styryl groups may enhance π-π interactions
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) 4-Phenoxyphenyl Dihydropyrimidinone 60 224–226 Moderate yield; phenoxy group increases lipophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) 4-Chlorophenyl Dihydropyrimidinone 76 >282 High thermal stability; chloro substituent improves electrophilicity
N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 4-Fluorophenyl Thieno[2,3-d]pyrimidine - - Fluorine enhances electronegativity and potential bioavailability
N-(2-Isopropylphenyl)-2-[(3-(4-chlorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2-Isopropylphenyl Thieno[2,3-d]pyrimidine - - Steric bulk from isopropyl may affect binding affinity

Pharmacological Implications (Inferred)

While biological data for the target compound are absent, structural trends suggest:

  • Chlorophenyl/fluorophenyl analogs may prioritize target affinity but suffer from solubility limitations.
  • THF substitution could mitigate poor solubility while retaining metabolic stability, a common issue with lipophilic aryl groups.

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the preparation of the cyclopenta[d]pyrimidinone core, followed by thioacetamide coupling and functionalization. Key steps include:

  • Thioether formation : Reacting the pyrimidinone core with thioacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Acylation : Introducing the 4-acetylphenyl group via nucleophilic substitution or coupling reactions. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to prevent hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions and stereochemistry. For example, the acetyl group’s singlet at δ 2.1–2.3 ppm confirms successful acylation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ matching calculated values within 5 ppm) .
  • HPLC : Purity >95% is typically required for biological assays; use C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes structurally related to the pyrimidine core (e.g., cyclin-dependent kinases or dihydrofolate reductase) .
  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (IC50 determination) or cell viability assays (MTT/XTT) for anticancer activity .
  • Control compounds : Include known inhibitors (e.g., methotrexate for DHFR) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Core modifications : Substitute the tetrahydrofuran-2-ylmethyl group with other heterocycles (e.g., piperidine) to assess impact on target binding .
  • Thioether replacement : Compare thioacetamide derivatives with ether or sulfone analogs to evaluate redox stability and potency .
  • Crystallography : Co-crystallize the compound with its target (e.g., CDK2) to identify key binding interactions using X-ray diffraction .

Q. What strategies resolve contradictions in enzymatic inhibition data across different assay conditions?

  • Buffer optimization : Test varying pH (6.5–8.0) and ionic strength to mimic physiological conditions .
  • Redox stability assays : Monitor compound degradation under assay conditions (e.g., DTT-containing buffers) via LC-MS .
  • Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition modality (competitive/uncompetitive) .

Q. How can computational methods enhance the understanding of this compound’s mechanism?

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding poses against targets like CDKs .
  • MD simulations : Simulate 100-ns trajectories in GROMACS to assess conformational stability in binding pockets .
  • ADMET prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Catalyst screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation) to improve heat management .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Methodological Notes

  • Contradictory data : Discrepancies in biological activity may arise from assay-specific factors (e.g., cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity) .
  • Safety : Handle thioacetamide intermediates in fume hoods due to potential sulfur byproduct toxicity .

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